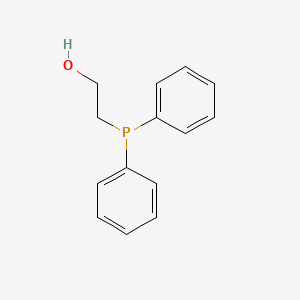

2-(Diphenylphosphino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-diphenylphosphanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15OP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBKBPXLDZLBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Diphenylphosphino Ethanol

Established Synthetic Pathways

The synthesis of 2-(Diphenylphosphino)ethanol primarily relies on building the crucial phosphorus-carbon bond. Several established methods have been developed, with nucleophilic substitution being the most prominent.

Nucleophilic Substitution Approaches

The most common route to this compound involves the nucleophilic attack of a diphenylphosphide anion on a two-carbon electrophile containing a hydroxyl group or its precursor. This reaction typically follows an SN2 mechanism. researchgate.net The nucleophile, lithium or sodium diphenylphosphide, is generated in situ by the deprotonation of diphenylphosphine (B32561) with a strong base, such as n-butyllithium, or by the reductive cleavage of triphenylphosphine (B44618) with an alkali metal like lithium.

Once generated, the highly nucleophilic diphenylphosphide anion can react with suitable electrophiles. Two common variations of this approach are:

Reaction with Ethylene (B1197577) Oxide: The phosphide (B1233454) anion attacks one of the carbon atoms of the ethylene oxide ring, forcing the strained three-membered ring to open. A subsequent aqueous workup protonates the resulting alkoxide to yield the final this compound product.

Reaction with 2-Haloethanols: An alternative electrophile is a 2-haloethanol, such as 2-chloroethanol (B45725). The diphenylphosphide anion displaces the halide ion to form the P-C bond. uvm.edu Care must be taken as the hydroxyl proton of 2-chloroethanol is acidic and can react with the diphenylphosphide anion in a competing acid-base reaction.

A summary of these nucleophilic substitution pathways is presented below.

| Route | Nucleophile | Electrophile | Reaction Description |

| A | Diphenylphosphide (Ph₂P⁻) | Ethylene Oxide | Nucleophilic ring-opening of the epoxide. |

| B | Diphenylphosphide (Ph₂P⁻) | 2-Chloroethanol | Nucleophilic displacement of the chloride leaving group. |

Photostimulated Reaction Pathways

Photochemical methods offer an alternative, atom-economical approach to forming P-C bonds through a process known as hydrophosphination. nih.gov This typically involves the radical addition of a P-H bond across a carbon-carbon multiple bond, often initiated by UV light or a radical initiator. uvm.edunsf.gov While a specific photostimulated synthesis for this compound from a simple alkene is less commonly cited than nucleophilic routes, the principles of photocatalytic hydrophosphination are well-established. oaes.cc

For instance, a general photostimulated pathway could theoretically involve the addition of diphenylphosphine to vinyl alcohol (an unstable tautomer of acetaldehyde) or a protected equivalent. The reaction is initiated by the homolytic cleavage of the P-H bond, generating a phosphinoyl radical that adds to the alkene. acs.org This method can be catalyzed by various metal complexes or proceed under UV irradiation alone. york.ac.uk The development of photocatalytic methods is an active area of research, driven by the desire for milder and more efficient synthetic protocols. nih.govoaes.cc

Challenges in Synthesis and Purification Strategies

The synthesis of this compound is not without its difficulties. The primary challenges lie in the sensitivity of the phosphine (B1218219) functional group to oxidation and the subsequent need for rigorous purification techniques to remove the resulting byproducts.

Control of Phosphine Oxidation

A significant challenge in the synthesis and handling of this compound and its precursor, diphenylphosphine, is their susceptibility to oxidation. The trivalent phosphorus atom is readily oxidized by atmospheric oxygen to the pentavalent phosphine oxide. In this case, the primary oxidation byproduct is 2-(diphenylphosphoryl)ethanol.

This oxidation is often difficult to reverse, requiring harsh reducing agents. Therefore, preventative measures are crucial for a successful synthesis.

Strategies to Mitigate Phosphine Oxidation:

| Strategy | Description | Reference(s) |

|---|---|---|

| Inert Atmosphere | All manipulations are performed under an inert atmosphere, such as high-purity argon or nitrogen, using Schlenk line techniques or a glovebox. | |

| Degassed Solvents | Solvents are rigorously deoxygenated prior to use, typically through methods like freeze-pump-thaw cycles or by sparging with an inert gas. | |

| Borane (B79455) Protection | Diphenylphosphine can be used as its air-stable borane complex (Ph₂PH·BH₃). The borane group protects the phosphine from oxidation and can be removed after the desired reaction. |

| Controlled Oxidation/Reduction | In some strategies, the phosphine is intentionally oxidized early in a synthetic sequence to the more stable phosphine oxide. The oxide is then reduced back to the phosphine in a final step, although this reduction can be challenging. | |

Byproduct Minimization and Separation Techniques

The primary byproduct of concern is the phosphine oxide formed via oxidation. Minimizing its formation through the strategies outlined above is the most effective approach. However, complete prevention is difficult, and purification is almost always necessary.

Column chromatography is the most common technique for separating this compound from its oxide and other impurities. Due to the ongoing risk of oxidation, this process must be conducted with care:

Deoxygenated Solvents: The eluent must be thoroughly degassed to prevent oxidation of the product on the column.

Inert Atmosphere: The column is typically packed and run while maintaining a positive pressure of an inert gas like argon.

Crystallization is another potential purification method if the compound is a solid and a suitable solvent system can be found. Distillation is generally not employed due to the compound's high boiling point and potential for thermal decomposition or oxidation.

Precursor Compounds and Related Ligand Architectures

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the broader family of phosphine ligands.

Key Precursor Compounds:

| Compound Name | Formula | Role in Synthesis | Reference(s) |

|---|---|---|---|

| Diphenylphosphine | (C₆H₅)₂PH | Primary source of the diphenylphosphino group. | |

| Diphenylphosphine oxide | (C₆H₅)₂P(O)H | Stable precursor that can be reduced to diphenylphosphine; also a common byproduct. | |

| Chlorodiphenylphosphine (B86185) | (C₆H₅)₂PCl | An electrophilic phosphorus source for reaction with nucleophiles. | oaes.cc |

| Ethylene Oxide | C₂H₄O | A two-carbon electrophile for ring-opening by a phosphide nucleophile. | |

| 2-Chloroethanol | ClCH₂CH₂OH | A two-carbon electrophile for substitution by a phosphide nucleophile. |

The structure of this compound places it within a large and diverse class of phosphine ligands used extensively in catalysis. Understanding its relationship to other ligand architectures provides context for its design and application.

Selected Related Ligand Architectures:

| Ligand Name | Abbreviation | Description | Reference(s) |

|---|---|---|---|

| Triphenylphosphine | PPh₃ | A fundamental, robust monodentate phosphine ligand. | |

| 1,2-Bis(diphenylphosphino)ethane (B154495) | dppe | A classic bidentate P,P-chelating ligand forming a stable five-membered ring with metals. | acs.org |

| 1,3-Bis(diphenylphosphino)propane | dppp | A bidentate P,P-chelating ligand with a larger bite angle, forming a six-membered ring. | |

| Diphenyl-2-pyridylphosphine | PPh₂Py | A P,N-chelating ligand, analogous to the P,O-chelation of this compound. | oaes.cc |

The synthesis of the bifunctional phosphine ligand, this compound, and its derivatives is pivotal for its application in coordination chemistry and catalysis. The strategic placement of a hard oxygen donor and a soft phosphorus donor allows for versatile coordination behavior. This section details the primary synthetic routes to this compound from diphenylphosphine-based precursors, the preparation of analogous P,O-donor ligand systems, and the subsequent elaboration into functionalized chelating diphosphines.

1 Derivatization from Diphenylphosphine and Related Building Blocks

The most direct and common method for the synthesis of this compound involves the nucleophilic addition of a diphenylphosphide anion to an electrophilic two-carbon synthon, typically an epoxide or a haloethanol. The primary precursor, diphenylphosphine (Ph₂PH), is a commercially available liquid but can also be prepared from the reduction of triphenylphosphine with lithium to form lithium diphenylphosphide (LiPPh₂), which is subsequently protonated. wikipedia.org Alternatively, diphenylphosphine can be synthesized from the reaction of chlorodiphenylphosphine with sodium diphenylphosphide. prepchem.com

The key intermediate for the synthesis of this compound is the highly nucleophilic lithium diphenylphosphide (LiPPh₂), which is readily generated by the deprotonation of diphenylphosphine with a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.org Another route to this reagent involves the reaction of chlorodiphenylphosphine with lithium metal. google.com

Once generated, the LiPPh₂ is reacted with a suitable electrophile. The reaction with ethylene oxide is an efficient method, analogous to the well-established Grignard reaction for producing 2-phenylethanol (B73330) from phenylmagnesium bromide and ethylene oxide. google.com The nucleophilic phosphide attacks one of the carbon atoms of the epoxide ring, leading to a ring-opening reaction and, after aqueous workup, yields the desired this compound. The propensity of phosphide nucleophiles to open cyclic ethers is well-documented; for instance, LiPPh₂ is known to cleave tetrahydrofuran (B95107) (THF), a common solvent, to yield the Ph₂P(CH₂)₄OH ligand. researchgate.net

An alternative, though less common, approach is the reaction of LiPPh₂ with a 2-haloethanol, such as 2-chloroethanol. However, this method can be complicated by side reactions, such as elimination, and the potential for the hydroxyl group to react with the organometallic reagent.

Table 1: Key Reactions in the Synthesis of this compound

| Reaction Step | Reactants | Product | Key Features |

| Phosphide Generation | Diphenylphosphine (Ph₂PH) + n-Butyllithium (n-BuLi) | Lithium Diphenylphosphide (LiPPh₂) | Standard deprotonation to form the nucleophile. wikipedia.org |

| C-P Bond Formation | Lithium Diphenylphosphide (LiPPh₂) + Ethylene Oxide | This compound | Nucleophilic ring-opening of the epoxide. google.com |

| Alternative Phosphide Generation | Chlorodiphenylphosphine (ClPPh₂) + Lithium (Li) | Lithium Diphenylphosphide (LiPPh₂) | Reductive metallation. google.com |

2 Synthesis of Analogous P,O-Donor Ligand Systems

The synthetic principles used to prepare this compound are broadly applicable to a diverse range of analogous P,O-donor ligands. These ligands feature a phosphine donor and an oxygen-based donor (alcohol or ether) connected by various organic backbones, allowing for the fine-tuning of electronic and steric properties.

A common strategy involves the reaction of a metal phosphide, such as LiPPh₂, with a molecule containing both a leaving group (e.g., a halide) and a protected or unprotected oxygen functionality. For example, phosphino-ether ligands can be prepared by the successive reaction of diphenylphosphine with butyllithium, followed by treatment with an appropriate chloro-ether. This allows for the creation of ligands with varying ether chain lengths, such as Ph₂P(CH₂)₂O(CH₂)₂PPh₂, which function as P,O,P tridentate ligands. ucsd.edu

More complex architectures can be achieved through multi-step synthetic sequences. For instance, a P,N,O-tridentate ligand, 2-[methyl(2-((diphenylphosphino)methyl)phenyl)amino]ethanol, was synthesized via an ortho-alkyllithiation of 2-[methyl(2-methylphenyl)amino]ethanol. The resulting organolithium intermediate selectively reacts with chlorodiphenylphosphine (PPh₂Cl) to form the P-C bond, yielding the final ligand. acs.org This highlights how functionalized amino alcohols can serve as scaffolds for introducing a phosphine moiety.

Table 2: Examples of Analogous P,O-Donor Ligand Synthesis

| Ligand Type | Synthetic Method | Precursors | Resulting Ligand | Reference |

| Phosphino-Ether | Nucleophilic Substitution | LiPPh₂ + Cl(CH₂)nOR | Ph₂P(CH₂)nOR | |

| Phosphino-Amino Alcohol | Ortho-lithiation & Phosphination | 2-(Methyl(2-methylphenyl)amino)ethanol + n-BuLi, then PPh₂Cl | 2-[Methyl(2-((diphenylphosphino)methyl)phenyl)amino]ethanol | acs.org |

| Bis(phosphino)ether | Nucleophilic Substitution | LiPPh₂ + Bis(2-chloroethyl)ether | Bis((diphenylphosphino)ethyl) ether | ucsd.edu |

3 Preparation of Functionalized Chelating Diphosphines

While this compound is itself a bidentate P,O-ligand, its hydroxyl group serves as a chemical handle for further functionalization, enabling its use as a building block for more complex chelating diphosphines. These diphosphines, which contain two phosphorus donor atoms, are a cornerstone of catalysis. wikipedia.org

A prevalent strategy for synthesizing diphosphines involves linking two phosphine units with a specific backbone. wikipedia.org This can be achieved by reacting a metal phosphide with a dihalide. An analogous approach starting from this compound would involve converting the alcohol into a good leaving group (e.g., a tosylate or halide) and subsequently reacting it with a nucleophilic phosphide like LiPPh₂. This would produce the classic and widely used diphosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe).

Furthermore, the hydroxyl group can be used to form ether or ester linkages. A highly relevant synthetic strategy is demonstrated in the preparation of functionalized diphosphines containing a bis[2-(diphenylphosphino)ethyl]amino moiety. In this system, a central secondary amine (N-H) is readily acylated to introduce a wide variety of functional groups. acs.org By analogy, the hydroxyl group of this compound could be derivatized, for example, by etherification with another phosphine-containing alcohol or halide, to create flexible or rigid diphosphine ligands with a central P-C-C-O-C-C-P framework. The synthesis of bis(2-(diphenylphosphino)phenyl) ether (DPEphos) represents a related topology where two phosphinophenyl units are linked by an ether bridge. researchgate.net

Table 3: Strategies for Diphosphine Synthesis from this compound Derivatives

| Diphosphine Type | Synthetic Strategy | Conceptual Precursors | Resulting Diphosphine Backbone |

| Alkane-bridged | Conversion of -OH to halide, then nucleophilic substitution | Ph₂P(CH₂)₂Cl + LiPPh₂ | P-CH₂-CH₂-P (e.g., dppe) |

| Ether-bridged | Etherification | Ph₂P(CH₂)₂OH + Cl(CH₂)₂PPh₂ | P-CH₂-CH₂-O-CH₂-CH₂-P |

| Ester-bridged | Esterification | Ph₂P(CH₂)₂OH + HOOC-Linker-PPh₂ | P-CH₂-CH₂-O-C(O)-Linker-P |

Coordination Chemistry of 2 Diphenylphosphino Ethanol Complexes

Ligand Behavior and Coordination Modes

2-(Diphenylphosphino)ethanol possesses both a soft phosphorus donor and a hard oxygen donor, which allows for a variety of coordination modes to a metal center. This dual-donor nature is central to its rich coordination chemistry.

P,O-Bidentate Coordination

In its most common chelating role, this compound acts as a P,O-bidentate ligand, forming a stable five-membered ring with a metal center. This mode of coordination is analogous to the well-studied P,N chelation of ligands like 2-(diphenylphosphino)aminopyridine. The chelate effect, driven by the formation of this five-membered ring, contributes to the thermodynamic stability of the resulting complexes. The formation of such a chelate is influenced by the nature of the metal ion and the reaction conditions. While direct crystal structures of simple P,O-bidentate complexes of this compound are not extensively detailed in the literature, the principles are well-established through comparison with numerous P,N and P,S chelating ligands. In these complexes, the phosphorus atom typically occupies one coordination site, while the oxygen of the hydroxyl group binds to an adjacent site on the metal.

Monodentate Coordination through Phosphorus

Under certain steric or electronic conditions, this compound can coordinate to a metal center in a monodentate fashion solely through its phosphorus atom. This behavior is often observed when the metal center is sterically crowded or when a large excess of the ligand is used. In such cases, the hydroxyl group remains uncoordinated and may participate in hydrogen bonding with other species in the crystal lattice. The preference for monodentate versus bidentate coordination can be influenced by factors such as the identity of the metal, its oxidation state, and the presence of other competing ligands. For instance, in complexes with multiple phosphine (B1218219) ligands, some may be forced to bind in a monodentate fashion due to steric hindrance, a behavior noted in palladium complexes with phosphino-phosphaferrocene ligands. researchgate.net Similarly, functionalized amidinate ligands have also been shown to coordinate in a monodentate fashion. nih.gov

Bridging Coordination Architectures (e.g., P,P-bridging)

This compound can also participate in the formation of multinuclear complexes through bridging coordination. One common architecture is a P,P-bridged dimer, where the phosphorus atoms from two separate ligands coordinate to two different metal centers, forming a larger ring system. This bridging mode is particularly prevalent for short-bite diphosphine ligands, such as bis(diphenylphosphino)methane (B1329430) (dppm), as it can alleviate the ring strain associated with forming a small chelate ring. researchgate.net In the context of this compound, while it is a P,O-ligand, it can still facilitate the formation of P,P-bridged structures in dinuclear complexes. Furthermore, the ligand can bridge two metal centers using its phosphorus and oxygen atoms, leading to P,O-bridged dimeric or polymeric structures. Such bridging is exemplified in hetero-polynuclear complexes formed by ligands like 2,6-bis(diphenylphosphino)pyridine.

Hemilabile Properties in Metal Complexes

The presence of two electronically distinct donor atoms (a soft phosphorus and a hard oxygen) imparts hemilabile character to this compound. Hemilability refers to the ability of a polydentate ligand to have one donor atom that can reversibly dissociate from the metal center while the other remains firmly bound. In the case of this compound complexes, the P-M bond is generally more stable and less prone to dissociation than the O-M bond. This allows the hydroxyl group to detach from the metal, creating a vacant coordination site for substrate binding in catalytic applications, and then re-coordinate to facilitate product release. This "on-off" mechanism is a key feature in many catalytic cycles. The hemilabile nature of similar P,O and P,N ligands has been shown to be crucial for the activity of various transition metal catalysts.

Formation and Structural Elucidation of Transition Metal Complexes

The diverse coordination behavior of this compound leads to the formation of a wide array of transition metal complexes with varied structures and properties.

Iron(II) Complexes

The reaction of this compound with iron(II) precursors, such as iron(II) chloride tetrahydrate (FeCl₂·4H₂O), typically leads to the formation of iron(II) phosphine complexes. While specific studies on this compound are limited, extensive research on the closely related N-(2-(diphenylphosphino)ethyl)amine ligands provides significant insight into the expected products and their structures. nih.govsemanticscholar.org

The synthesis is generally carried out under an inert atmosphere, for example, by reacting the ligand with an equimolar amount of the iron(II) salt in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov The resulting iron(II) complexes can be either monomeric or dimeric (dinuclear), depending on the stoichiometry and the specific substituents on the ligand backbone. nih.govsemanticscholar.org

In a typical monomeric iron(II) complex, the metal center is coordinated by the phosphine ligand and other ligands like halides. The coordination geometry around the iron atom is often a distorted tetrahedron or a higher-coordinate geometry such as a distorted octahedron, especially if solvent molecules also coordinate. For instance, in analogous iron(II) complexes with bidentate phosphine ligands, four-coordinate distorted tetrahedral geometries are common. acs.org Spectroscopic characterization using techniques like ⁵⁷Fe Mössbauer spectroscopy can confirm the high-spin Fe(II) state, which is typical for such complexes. acs.org

In dinuclear structures, the iron centers can be bridged by halide ions or by the phosphine ligands themselves. For example, studies on N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amine iron(II) complexes have revealed the formation of chlorine-bridged dinuclear species. nih.gov In these structures, each iron atom can be six-coordinate, bonded to the P,N atoms of the chelating ligand, bridging chlorides, and a terminal chloride, resulting in a distorted octahedral geometry. nih.gov

Nickel(II) and Palladium(II) Complexes

This compound readily forms complexes with both Nickel(II) and Palladium(II). researchgate.netmdpi.comnih.govunits.it These d⁸ metal ions typically favor square planar geometries. In these complexes, the ligand can act as a monodentate P-donor or as a bidentate P,O-chelating ligand.

With Nickel(II), the reaction with nickel(II) chloride can yield square planar complexes with the general formula [NiCl₂(PPh₂EtOH)₂]. chemrxiv.org Similarly, Palladium(II) forms well-known square planar complexes of the type [PdCl₂(PPh₂EtOH)₂]. rsc.orgresearchgate.net In many of these complexes, the two phosphine ligands adopt a trans configuration. researchgate.net The hydroxyl group of the ligand can also participate in intramolecular hydrogen bonding.

Table 1: Coordination Complexes of Nickel(II) and Palladium(II)

| Metal | Complex Formula | Coordination Geometry |

| Ni(II) | [NiCl₂(PPh₂EtOH)₂] | Square Planar |

| Pd(II) | [PdCl₂(PPh₂EtOH)₂] | Square Planar |

Rhodium(I) and Ruthenium(II) Complexes

The coordination chemistry of this compound with Rhodium(I) and Ruthenium(II) is of particular interest due to the catalytic potential of these complexes.

Rhodium(I) complexes, often synthesized from precursors like [Rh(CO)₂Cl]₂, typically feature the ligand as a monodentate P-donor. This can result in the formation of square planar complexes such as trans-[RhCl(CO)(PPh₂EtOH)₂].

Ruthenium(II) forms a variety of octahedral complexes with this ligand. For instance, reaction with [RuCl₂(DMSO)₄] can lead to the formation of cis,cis,trans-[RuCl₂(DMSO)₂(PPh₂EtOH)₂], where the phosphine ligands are mutually trans.

Platinum(II) and Gold(I) Complexes

Platinum(II) and Gold(I) are soft metal ions that form strong bonds with the soft phosphorus atom of this compound. researchgate.netox.ac.uk

Platinum(II) complexes are generally square planar. nih.gov The reaction of K₂[PtCl₄] with this compound can initially form the kinetically favored cis-[PtCl₂(PPh₂EtOH)₂], which can then isomerize to the more thermodynamically stable trans isomer. acs.org

Gold(I) typically forms linear, two-coordinate complexes. mdpi.com The reaction with a gold(I) precursor such as [AuCl(tht)] (where tht is tetrahydrothiophene) yields complexes of the type [AuCl(PPh₂EtOH)]. researchgate.net

Table 2: Coordination Complexes of Platinum(II) and Gold(I)

| Metal | Complex Formula | Coordination Geometry |

| Pt(II) | cis-[PtCl₂(PPh₂EtOH)₂] | Square Planar |

| Pt(II) | trans-[PtCl₂(PPh₂EtOH)₂] | Square Planar |

| Au(I) | [AuCl(PPh₂EtOH)] | Linear |

Zinc(II) and Manganese Complexes

The coordination of this compound with harder metal ions like Zinc(II) and Manganese(II) has also been investigated. nih.govwayne.edu

Zinc(II) typically forms tetrahedral complexes. For example, the reaction of zinc chloride with the ligand can produce [ZnCl₂(PPh₂EtOH)₂], which exhibits a distorted tetrahedral geometry. nih.gov

Manganese(II) complexes with this ligand have also been synthesized, and depending on the starting materials and reaction conditions, can adopt various coordination geometries. rsc.org

Other Metal Complex Formations (e.g., Cobalt)

This compound also forms complexes with other transition metals, including cobalt. nih.govmdpi.commdpi.comnih.govdur.ac.ukresearchgate.net Cobalt(II) can form tetrahedral complexes with the formula [CoCl₂(PPh₂EtOH)₂]. These complexes are typically paramagnetic. researchgate.net

Influence of Metal Center and Ancillary Ligands on Coordination Geometry

The final coordination geometry of a this compound complex is a result of a delicate interplay of several factors. ias.ac.inresearchgate.netmdpi.com

Metal Center: The identity of the metal ion, specifically its d-electron count and preferred coordination number, is a primary determinant of the geometry. pressbooks.pubrsc.org For instance, d⁸ metals like Ni(II), Pd(II), and Pt(II) have a strong preference for square planar geometries, while d¹⁰ ions like Zn(II) favor tetrahedral arrangements and Au(I) prefers linear coordination. mdpi.comresearchgate.netrsc.org

Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to characterize these metal complexes. nih.govajol.infouni-muenchen.deekb.eg

NMR Spectroscopy: ³¹P{¹H} NMR is particularly informative. The coordination of the phosphorus atom to a metal center leads to a noticeable downfield shift in the ³¹P resonance compared to the free ligand. For platinum complexes, the coupling between the phosphorus and the ¹⁹⁵Pt nucleus provides valuable structural information. ¹H NMR is also used to observe changes in the ligand's proton signals upon coordination. acs.org

Infrared (IR) Spectroscopy: The O-H stretching frequency is a key diagnostic feature. Its position and shape in the IR spectrum can indicate whether the hydroxyl group is free, involved in hydrogen bonding, or deprotonated for chelation.

Table 3: Spectroscopic Data for Characterization

| Technique | Key Information Provided |

| ³¹P{¹H} NMR | Confirmation of P-coordination, information on M-P bond, and geometric isomerism. |

| ¹H NMR | Details on the coordination environment around the ligand. |

| IR Spectroscopy | Information on the involvement of the hydroxyl group in bonding. |

| X-ray Crystallography | Precise determination of the molecular structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹H, ¹³C)

NMR spectroscopy is a powerful tool for characterizing this compound complexes in solution. researchgate.net ³¹P, ¹H, and ¹³C NMR provide detailed information about the ligand's coordination mode, the complex's structure, and the electronic environment of the metal center. semanticscholar.org

¹H NMR Spectroscopy: ¹H NMR spectroscopy is used to study the proton environment of the this compound ligand. nih.gov Coordination to a metal center can cause shifts in the signals of the methylene (B1212753) protons adjacent to the phosphorus and oxygen atoms. These shifts can indicate whether the hydroxyl group is coordinated to the metal. The aromatic protons of the phenyl groups also provide characteristic signals that can be used to confirm the presence of the ligand within the complex. nih.gov In some instances, the coupling constants between protons and the phosphorus atom (J-coupling) can be observed, providing additional structural details. researchgate.net

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR spectroscopy probes the carbon skeleton of the ligand. nih.gov The chemical shifts of the carbon atoms, particularly those in the ethanol (B145695) backbone and the ipso-carbons of the phenyl rings, are affected by coordination. nih.gov The changes in these chemical shifts can help to determine the coordination mode of the ligand and provide information about the electronic effects of the metal center on the ligand. researchgate.net

A representative example of NMR data for a this compound-related complex is shown in the table below.

Table 1: Representative NMR Data for a 2-(Diphenylphosphino)pyridine Silver Complex

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.75 | d | JHH = 4.7 | HL(Pyr) |

| 7.84 | tdd | JHH = 7.7, 3.2, 1.8 | HL(Pyr) | |

| 7.59-7.41 | m | HL(Pyr), HL(Ph) | ||

| ³¹P{¹H} | 10.24 | s | ||

| ¹³C | 156.7 | d | JCP = 49.3 | CqL(Pyr) |

| 150.9 | d | JCP = 13.9 | CL(Pyr) | |

| 137.0 | d | JCP = 8.3 | CL(Pyr) | |

| 134.1 | d | JCP = 16.8 | CL(Ph) | |

| 131.0 | d | JCP = 29.7 | CqL(Ph) | |

| 130.8 | d | JCP = 1.9 | CL(Ph) | |

| 129.6 | d | JCP = 28.6 | CL(Pyr) | |

| 129.0 | d | JCP = 10.0 | CL(Ph) | |

| 124.6 | s | CL(Pyr) |

Data is for the [Ag₄Cl₄(PyrPhos)₄] complex in DMSO-d₆. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound complexes and for determining the ligand's coordination mode. semanticscholar.org The IR spectrum of the free ligand exhibits characteristic absorption bands for the hydroxyl (O-H) and phosphorus-phenyl (P-Ph) groups.

Upon coordination to a metal center, the most significant change is often observed in the ν(O-H) stretching frequency. If the hydroxyl group coordinates to the metal, the ν(O-H) band will typically shift to a lower frequency (red-shift) and may broaden. The absence of this band can indicate deprotonation of the hydroxyl group to form an alkoxide that coordinates to the metal.

The P-Ph stretching vibrations and other bands associated with the phenyl groups are also present in the spectra of the complexes. nih.gov While these bands are less sensitive to coordination than the ν(O-H) stretch, subtle shifts can sometimes be observed. In addition, new bands may appear in the low-frequency region of the spectrum corresponding to metal-phosphorus (ν(M-P)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of coordination. researchgate.net

Table 2: Selected IR Data for Iron(II) Complexes with a Derivative of this compound

| Complex | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | Other Key Bands (cm⁻¹) |

|---|---|---|---|

| Fe2 | 3125 (m) | 1597 (w) | 3057 (w), 2951 (w), 2865 (w), 1475 (m), 1433 (m), 1092 (m), 744 (s), 694 (s) |

The ligand in this study is N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine. nih.gov

X-ray Crystallography for Solid-State Structures

Crystal structures have revealed that this compound can act as:

A monodentate P-donor ligand, with the hydroxyl group remaining uncoordinated.

A bidentate P,O-chelating ligand, forming a five-membered ring with the metal center.

A bridging ligand, where the phosphorus and oxygen atoms coordinate to different metal centers, leading to the formation of dinuclear or polynuclear complexes.

For example, X-ray diffraction analysis of silver(I) and copper(I) halide complexes with the related 2-(diphenylphosphino)pyridine ligand has revealed the formation of mono-, di-, and tetranuclear structures. nih.gov Similarly, in iron(II) complexes with N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines, single-crystal X-ray diffraction has shown both mono- and dinuclear forms. nih.gov

The structural parameters obtained from X-ray crystallography, such as the M-P and M-O bond lengths, provide valuable insights into the strength and nature of the coordinate bonds. The P-M-O bite angle in chelating complexes is also a key parameter that can influence the stability and reactivity of the complex.

Table 3: Selected Crystallographic Data for a Palladium(II) Complex

| Parameter | Value |

|---|---|

| Formula | [Pd(C₂₆H₂₄P₂)(NO₃)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.435(2) |

| b (Å) | 15.632(3) |

| c (Å) | 16.598(3) |

| **β (°) ** | 99.497(3) |

| **V (ų) ** | 2673.1(9) |

| Z | 4 |

Data for [1,2-Bis(diphenylphosphino)ethane]dinitratopalladium(II). researchgate.net

Mass Spectrometry Techniques (e.g., ESI-MS, FAB-MS)

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the composition of this compound complexes. semanticscholar.org Electrospray ionization (ESI-MS) and fast atom bombardment (FAB-MS) are commonly employed techniques.

ESI-MS: ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of charged or polar complexes in solution. nih.govnih.gov It allows for the observation of the molecular ion or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺) of the complex, from which the molecular weight can be determined. Fragmentation patterns observed in the ESI-MS spectrum can provide structural information, such as the loss of ligands. For instance, ESI-MS has been used to study the complexation of alcohols with phosphonate-bridged cavitands. nih.gov

FAB-MS: FAB-MS is another soft ionization technique that has been successfully used to characterize non-volatile and thermally sensitive coordination compounds. researchgate.netillinois.edu The sample is dissolved in a liquid matrix (e.g., 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms, leading to the desorption and ionization of the complex. FAB-MS can provide clear molecular ion peaks and fragmentation patterns that help to elucidate the structure of the complex. nih.gov For example, it has been used to monitor the hemilability of ether-phosphine ligands in ruthenium(II) complexes. researchgate.net

Table 4: Representative FAB-MS Data for a Silver(I) Complex

| m/z | Intensity (%) | Assignment |

|---|---|---|

| 1038 | 1 | [M + Ag]⁺ |

| 896 | 1 | [M – Cl]⁺ |

| 774 | 5 | [Ag₂ClL₂]⁺ |

| 633 | 65 | [AgL₂]⁺ |

| 370 | 100 | [AgL]⁺ |

| 264 | 10 | [L + H]⁺ |

| 185 | 24 | [PPh₂]⁺ |

Data for the AgClL₃ complex where L is 2-(diphenylphosphino)pyridine. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized this compound complex. semanticscholar.org By precisely measuring the weight percentages of carbon (C), hydrogen (H), and sometimes nitrogen (N) or other elements present in the compound, the elemental composition can be established. ias.ac.in

The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. nih.gov A close agreement between the found and calculated values provides strong evidence for the purity and composition of the complex. nih.gov For instance, in a series of silver(I) and copper(I) halide complexes with 2-(diphenylphosphino)pyridine, elemental analysis was used to confirm the stoichiometry of the products. nih.gov

Table 5: Elemental Analysis Data for a Silver(I) Complex

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 65.64 | 65.50 |

| H | 4.54 | 4.51 |

| N | 4.50 | 4.65 |

Data for the C₅₁H₄₂AgClN₃P₃ complex. nih.gov

Molar Conductivity and Magnetic Moment Measurements

Molar conductivity and magnetic moment measurements provide valuable information about the nature of this compound complexes in solution and their electronic properties, respectively.

Molar Conductivity: Molar conductivity measurements are used to determine whether a complex is an electrolyte or a non-electrolyte in a particular solvent. This helps to distinguish between ionic and neutral complexes. For ionic complexes, the magnitude of the molar conductivity can indicate the number of ions present in the solution, for example, distinguishing between 1:1, 2:1, or 1:2 electrolytes.

Magnetic Moment Measurements: Magnetic susceptibility measurements are used to determine the magnetic moment of a complex, which provides information about the number of unpaired electrons in the metal center. libretexts.org This is particularly useful for complexes of transition metals with partially filled d-orbitals. The measured magnetic moment can help to determine the oxidation state and spin state (high-spin or low-spin) of the metal ion, which in turn provides insights into the coordination geometry and the ligand field strength. nih.gov For example, the magnetic moment of an iron(II) complex can distinguish between an octahedral high-spin (paramagnetic) and a square-planar low-spin (diamagnetic) geometry. acs.org

Table 6: Magnetic Moment Data for Selected Metal Complexes

| Metal Ion | Number of Unpaired Electrons | Spin-Only Magnetic Moment (μs) (B.M.) | Expected Range for Octahedral Complexes (B.M.) |

|---|---|---|---|

| Ni(II) | 2 | 2.83 | 2.8 - 3.5 |

| Cu(II) | 1 | 1.73 | 1.7 - 2.2 |

| Fe(II) (high spin) | 4 | 4.90 | 5.1 - 5.7 |

Theoretical values and typical experimental ranges. nih.gov

Catalytic Applications of 2 Diphenylphosphino Ethanol Derived Systems

Homogeneous Catalysis

Asymmetric Hydrogenation Reactions

Transition metal-catalyzed asymmetric hydrogenation is a powerful and economically viable method for synthesizing optically enriched chiral compounds. mdpi.com The success of these reactions heavily relies on the design of chiral ligands that can effectively control the stereochemical outcome. Catalysts derived from 2-(Diphenylphosphino)ethanol have shown significant promise in this area.

Rhodium complexes incorporating chiral phosphine (B1218219) ligands are effective catalysts for the asymmetric hydrogenation of dehydroamino acids and itaconic acid derivatives, often achieving enantioselectivities exceeding 99%. researchgate.net These reactions are crucial for the synthesis of unnatural amino acids and other biologically active molecules. The mechanism of enantioselection in these systems has been a subject of extensive study, with two primary models proposed: one where the major product arises from the most stable catalyst-substrate adduct, and another where it comes from the faster reaction of a minor, more reactive adduct. pitt.edu For the hydrogenation of ethyl-(Z)-α-acetamidocinnamate, it was determined that the latter "minor diastereomer" pathway is operative. pitt.edu

The application of asymmetric hydrogenation extends to a broad range of unsaturated functionalities, including ketones, olefins, and imines. iupac.orgdicp.ac.cn Iridium complexes with phosphine-oxazoline ligands, which can be conceptually derived from this compound, have been successfully employed in the asymmetric hydrogenation of both imines and unfunctionalized olefins. nih.gov Similarly, iridium catalysts featuring P,N,OH ligands have demonstrated high enantioselectivities (up to >99% ee) in the hydrogenation of simple alkyl-aryl ketones. mdpi.com The presence of both NH and OH functionalities in the ligand is often crucial for achieving high catalytic activity and enantioselectivity. mdpi.com

For olefins, iridium-catalyzed asymmetric hydrogenation is a particularly effective method for producing enantiomerically enriched compounds. nih.gov The development of a wide array of chiral ligands and catalysts allows for rapid screening to identify the optimal system for a given substrate. iupac.org While significant progress has been made, the asymmetric hydrogenation of certain classes of olefins, such as 1,1'-disubstituted and tetrasubstituted ones, remains a challenge. ub.edu

The substrate scope of asymmetric hydrogenation using catalysts derived from this compound and related structures is extensive. In the realm of iridium-catalyzed hydrogenations, a variety of trisubstituted secondary and tertiary allylic alcohols have been successfully resolved through kinetic resolution, yielding products with high enantiomeric and diastereomeric purity. nih.gov

Detailed studies have been conducted to understand the factors influencing enantioselectivity. For instance, in the iridium-catalyzed hydrogenation of non-chelating olefins with P-stereogenic aminophosphine-oxazoline (MaxPHOX) ligands, a combination of DFT calculations and deuterium (B1214612) labeling experiments helped to elucidate the origin of enantioselectivity. ub.edu These studies revealed that for certain substrates, a competing isomerization process can lower the observed enantioselectivity. ub.edu

The table below summarizes the enantioselectivities achieved for various substrates using different catalytic systems.

| Catalyst System | Substrate Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Rh(I)-BisP* | Dehydroamino Acids | Not Specified | >99% | researchgate.net |

| Rh(I)-MiniPHOS | Itaconic Acid Derivatives | Not Specified | >99% | researchgate.net |

| Ir-P,N,OH | Alkyl-Aryl Ketones | Not Specified | up to >99% | mdpi.com |

| Ir-MaxPHOX | Disubstituted Olefins | S1 | up to 91% | ub.edu |

| Ir-MaxPHOX | Tetrasubstituted Olefins | S3 | 31% (R) | ub.edu |

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls. organic-chemistry.orgnih.gov Palladium catalysts are most commonly employed for this transformation. rsc.org Ligands play a crucial role in the efficiency and scope of these reactions.

While direct applications of this compound in Suzuki-Miyaura coupling are less documented in the provided context, related phosphine ligands have demonstrated significant utility. For example, diphenylvinylphosphine (B1198819) ligands in conjunction with a palladium source effectively catalyze the coupling of a wide range of aryl halides with arylboronic acids, producing biphenyls in good to excellent yields. organic-chemistry.org The development of new biaryl phosphine ligands, such as EvanPhos, has enabled Suzuki-Miyaura couplings to be performed at very low (ppm level) palladium catalyst loadings, even in environmentally friendly solvents like water. rsc.org

The general utility of phosphine ligands in promoting Suzuki-Miyaura coupling is highlighted by their ability to facilitate reactions with challenging substrates, including sterically hindered and electron-rich partners, and to enable chemoselective monocoupling of dihaloarenes. organic-chemistry.org

C-C Bond Forming Reactions (e.g., Aryl Halide Aminations)

A review of available scientific literature did not yield specific examples or detailed research findings on the application of catalyst systems derived directly from this compound for C-C bond forming reactions, such as Suzuki-Miyaura or Heck couplings, or for C-N bond forming reactions like Buchwald-Hartwig aminations. While phosphine ligands are central to these transformations nih.govmdpi.comlibretexts.org, the specific use of this compound as a ligand in these contexts is not prominently documented in the searched reports.

Alcohol Functionalization and Upgrading Reactions

The transformation of simple alcohols into more complex and higher-value products is a cornerstone of modern sustainable chemistry. Catalyst systems incorporating phosphine ligands are pivotal in this area, particularly for Guerbet-type condensations.

Guerbet-Type Condensations (e.g., Ethanol (B145695) to Butanol, Isobutanol)

The Guerbet reaction provides a pathway to upgrade biofuels like ethanol into higher alcohols such as n-butanol and isobutanol, which are more suitable as gasoline additives or replacements. This transformation involves a sequence of dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation steps.

Ruthenium complexes featuring chelating phosphine ligands have demonstrated significant efficacy in this process. While direct data for this compound is scarce, extensive research on the closely related P-N type ligand, 2-(diphenylphosphino)ethylamine (B1207392), offers valuable insight. In situ catalysts formed from [RuCl2(η6-p-cymene)]2 and 2-(diphenylphosphino)ethylamine are effective for the conversion of ethanol to n-butanol, achieving high selectivity. These systems show enhanced activity, particularly in the presence of water, which is a key by-product of the Guerbet reaction.

The synthesis of isobutanol, an even more desirable fuel, can be achieved through the co-condensation of methanol (B129727) and ethanol. Catalysts based on ruthenium and diphosphine ligands, such as 1,1-bis(diphenylphosphino)methane (dppm), have been shown to convert methanol/ethanol mixtures to isobutanol with exceptional selectivity at high conversion rates. The mechanism involves a series of dehydrogenation, aldol coupling, and hydrogenation steps to first form n-propanol, which then reacts with another equivalent of methanol to yield isobutanol.

| Reaction | Catalyst System | Conversion (%) | Selectivity (%) | Key Product |

|---|---|---|---|---|

| Ethanol Upgrading | [RuCl2(η6-p-cymene)]2 / 2-(diphenylphosphino)ethylamine | Up to 31 | ≥90 | n-Butanol |

| Methanol/Ethanol Co-condensation | Ru-dppm complex | >75 | >99 | Isobutanol |

Alcohol Oxidation Processes

Based on a review of the available literature, there are no specific, detailed research findings on the use of catalyst systems derived from this compound for alcohol oxidation processes. General methods for alcohol oxidation often employ transition metals like cobalt, palladium, or silver, or biocatalysts, but the involvement of this particular phosphine ligand is not documented in the searched reports acs.orgosti.govresearchgate.net.

Polymerization Processes

The functional groups present in this compound make it a candidate for use in polymerization reactions, not as a catalyst itself, but as a crucial component of the initiation system.

Ring-Opening Polymerization (ROP) of ε-Caprolactone

The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone is a primary method for producing biodegradable and biocompatible aliphatic polyesters, such as poly(ε-caprolactone) (PCL). This polymerization is commonly catalyzed by metal complexes, with tin(II) octoate being a widely used example, and requires an initiator, which is typically an alcohol.

The hydroxyl (-OH) group of this compound allows it to function as an effective initiator in this reaction. In a typical process, the alcohol's hydroxyl group coordinates to the metal catalyst and initiates the polymerization by nucleophilic attack on the carbonyl carbon of the ε-caprolactone monomer, leading to the cleavage of the acyl-oxygen bond and ring-opening. Each subsequent monomer addition propagates the polymer chain.

A significant outcome of using this compound as the initiator is the incorporation of a diphenylphosphino group at one end of the resulting PCL chain. This end-functionalization provides a reactive site for further chemical modifications, such as the attachment of the polymer to metal centers to create polymer-ligand conjugates or for use in materials science applications. The polymerization generally proceeds in a controlled manner, allowing for predictable molecular weights and low polydispersity.

| Catalyst/Initiator System | Temperature (°C) | Monomer/Initiator Ratio | Resulting Mn (g/mol) | Polydispersity (Đ) |

|---|---|---|---|---|

| Sn(Oct)2 / Alcohol | 110-140 | 100:1 - 500:1 | 10,000 - 50,000 | 1.2 - 1.6 |

| Zn(II) complex / Alcohol | 130 | 200:1 | ~18,000 | ~1.4 |

Note: This table represents typical data for alcohol-initiated ROP of ε-caprolactone and serves to illustrate the process.

Other Catalytic Transformations

A review of the scientific literature did not yield prominent examples of other distinct catalytic transformations where this compound is a key component of the catalytic system. While phosphine ligands are fundamental to a wide range of reactions, such as hydroformylation and hydrogenation rsc.orgresearchgate.net, specific data for catalysts derived from this compound in these areas were not found in the searched results.

Ligand Design Principles for Catalytic Performance

The performance of a metal catalyst is profoundly influenced by the steric and electronic properties of its ligands. nih.govacs.org For phosphine ligands like this compound, modifications to the substituents on the phosphorus atom or the ligand backbone can fine-tune the catalyst's activity and selectivity.

Steric Effects: The size of the ligand, often quantified by parameters like the Tolman cone angle, dictates the steric environment around the metal center. illinois.edu Bulky ligands can influence the regioselectivity of a reaction by sterically directing the substrate's approach. qub.ac.uk For instance, in some octahedral complexes, inflexible chelate structures can create greater steric strain with other ligands, which can influence reaction barriers, such as those for migratory insertion. researchgate.net

Electronic Effects: The electron-donating or -withdrawing nature of the ligand modifies the electron density at the metal center, affecting its reactivity. illinois.edu Good donor ligands can promote steps like oxidative addition. researchgate.net The electronic properties of phosphine ligands are often compared to well-known ligands like bis(diphenylphosphino)ethane (dppe). researchgate.net In some bidentate ligands, the flow of electron density from a nitrogen atom towards the metal ion can be observed through spectroscopic shifts. researchgate.net The combination of steric and electronic effects ultimately determines the connectivity and final arrangement around the metal center. nih.govacs.org

Asymmetric induction is the process where a chiral feature in a catalyst, reagent, or substrate preferentially directs a reaction to form one enantiomer or diastereoisomer over another. wikipedia.orgyoutube.com This is a cornerstone of asymmetric synthesis. wikipedia.org External asymmetric induction, where a chiral catalyst or ligand introduces chirality in the transition state, is a highly desirable method. wikipedia.org

Derivatives of this compound are excellent candidates for creating chiral ligands. By introducing chirality either on the ethanol backbone (often derived from the chiral pool, such as amino acids) or on the phosphorus substituents, enantioselective catalysts can be developed. nih.gov These chiral ligands create diastereomeric transition states with different energies, leading to an excess of one enantiomeric product. youtube.com

For example, chiral phosphine-phosphonite ligands have been used in rhodium-catalyzed asymmetric hydroformylation to achieve high enantiomeric excesses (ee). researchgate.net Similarly, chiral monophosphine ligands are effective in the asymmetric hydrovinylation of vinylarenes. nih.govacs.org The development of C2-symmetrical scaffolds, such as 2,5-disubstituted pyrrolidines, has been a significant area of research for creating privileged ligands in metal catalysis. nih.gov

Table 2: Asymmetric Hydroformylation of 2,5-Dihydrofuran

This table illustrates the performance of different chiral phosphine-phosphonite ligands in the Rh-catalyzed asymmetric hydroformylation of 2,5-dihydrofuran, highlighting the impact of ligand structure on selectivity.

| Ligand | Conversion (%) | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Ligand 7a | > 95 | > 99.95 | 80 |

| Ligand 7b | > 95 | > 99.95 | 84 |

| Ligand 7c | > 95 | > 99.95 | 91 |

Source: Adapted from research on highly enantioselective hydroformylation. researchgate.net

Hemilability refers to the property of a polydentate ligand that has at least two different donor groups, one of which binds strongly to the metal center while the other binds weakly and can be easily displaced. wikipedia.org this compound is a classic example of a P,O-hemilabile ligand, combining a soft phosphine donor with a hard oxygen donor. scispace.com

This property is highly beneficial in catalysis. The reversible dissociation of the weaker (labile) donor creates a vacant coordination site on the metal, facilitating the binding of substrate molecules without requiring the complete dissociation of the entire ligand. wikipedia.org After the catalytic transformation, the labile arm can re-coordinate, helping to displace the product and regenerate the active catalyst. wikipedia.org This "on/off" mechanism lowers the activation energy for substrate coordination and product release, which can significantly increase the catalytic turnover rate. wikipedia.org

The hemilabile nature of P,O-ligands has been exploited in various palladium-catalyzed reactions, such as the codimerization of ethylene (B1197577) and styrene. scispace.comrsc.org In olefin alkoxycarbonylation, the hemilabile coordination of a pyridyl nitrogen atom was found to stabilize a key palladium acyl intermediate and facilitate the rate-determining alcoholysis step through metal-ligand cooperation. rsc.org

Catalyst Systems and Reaction Optimization

The successful application of this compound and related phosphine ligands in catalysis hinges on the meticulous optimization of the entire catalytic system. This encompasses the synthesis and activation of the metal complex, the choice of solvent and operating conditions, and a thorough understanding of the reaction's applicability across various substrates.

Catalyst Precursors and Activation Strategies

The journey from a stable metal salt and a ligand to an active catalyst is a critical sequence involving the formation of a precatalyst and its subsequent activation. For systems involving phosphine ligands like this compound, this process is fundamental to achieving high catalytic efficiency.

Catalyst Precursors: The synthesis of a catalyst system typically begins with a precatalyst, a stable metal-ligand complex that is introduced into the reaction medium. These precursors are often air- and moisture-stable, facilitating easier handling. Common starting materials are metal(II) salts or complexes, such as palladium(II), nickel(II), or cobalt(II) chlorides and acetates. acs.orgnih.gov For instance, palladium-allyl complexes, such as [Pd(allyl)Cl]₂, or complexes with labile ligands, like [Pd₂(dba)₃] (where dba = dibenzylideneacetone), are frequently used to synthesize phosphine-ligated palladium precatalysts. rsc.org The reaction of this compound with such a precursor would lead to the coordination of the phosphorus atom to the metal center, forming a defined complex. The hydroxyl group of the ligand may or may not coordinate, depending on the metal, its oxidation state, and the reaction conditions, potentially acting as a hemilabile group. nih.gov

The purity of the precatalyst is paramount. Studies on a phosphine-modified cobalt(II) hydroformylation precatalyst revealed that impurities, stemming from incomplete protonolysis of precursors or ligand scrambling at elevated synthesis temperatures, can dramatically decrease catalytic performance. acs.org Therefore, revised synthetic procedures using lower temperatures and longer reaction times are often necessary to obtain analytically pure precatalysts. acs.org

Activation Strategies: Activation is the process by which the precatalyst is converted into the catalytically active species. This often involves a change in the metal's oxidation state, typically a reduction from a stable state (e.g., Pd(II)) to the active state (e.g., Pd(0)) for cross-coupling reactions. rsc.orglibretexts.org This reduction can be mediated by various components in the reaction mixture. In some cases, the phosphine ligand itself can act as the reductant, often leading to the formation of a phosphine oxide. libretexts.orgresearchgate.net

Catalytic processes are frequently characterized by an induction period, an initial slow stage where the precatalyst undergoes the necessary chemical transformations to enter the catalytic cycle. mdpi.com For example, in rhodium-catalyzed hydrogenations, an induction period is observed unless a base like triethylamine (B128534) is added to facilitate the formation of the active hydride species. mdpi.com Additives are crucial. Bases are often required not only to neutralize acid generated during the reaction (as in Heck coupling) but also to aid in the activation step. organic-chemistry.orgrsc.org In some systems, the mono-oxidation of a bidentate phosphine ligand during the activation step can generate a new, catalytically competent hemilabile ligand that dictates the reaction's progress. researchgate.net

| Precursor Type | Metal Source Example | Ligand | Activation Method | Active Species (Example) | Reference |

| Metal Halide Complex | [Fe(dppe)₂Cl₂] | dppe | Chloride abstraction | Cationic Fe-PH₃ complex | nih.gov |

| Metal Carbonyl Complex | Rhodium salt | PPh₃ | Reduction with base | Rh-hydride species | mdpi.com |

| Palladium-Allyl Complex | [Pd(allyl)Cl]₂ | Ferrocene Phosphine | Reaction with substrate/base | Pd(0)L₂ | rsc.org |

| Palladium-DBA Complex | [Pd₂(dba)₃] | Ferrocene Phosphine | Reaction with allyl acetate | Pd(0)L₂ | rsc.org |

| Cobalt-Acac Complex | Co(acac)₂ | dppBz | Syngas (H₂/CO) | Co-hydridocarbonyl | acs.org |

Solvent Effects and Reaction Conditions

The choice of solvent and the physical reaction conditions (temperature, pressure) are not passive parameters but active contributors to the catalytic outcome. They can profoundly influence reaction rates, selectivity, and even the stability of the catalyst itself. bohrium.comepfl.chosti.gov

Solvent Effects: Solvents can interact directly with the catalyst, substrates, and intermediates, thereby altering the energy profile of the reaction. epfl.ch In gold-catalyzed hydroamination using phosphine ligands, a cooperative acceleration effect was observed when using a mixture of dichloromethane (B109758) (DCM) and methanol, while polar protic solvents were found to minimize the electronic effects of different ligands. nih.govbeilstein-journals.org This highlights that solvent choice can be used to either amplify or dampen the inherent properties of the metal-ligand complex.

For Heck reactions, solvent mixtures like dimethylformamide (DMF) and water have been optimized to achieve high conversions and yields. nih.gov The addition of water can be beneficial, yet a higher water content can also slow the reaction rate. nih.gov In some copolymerization reactions catalyzed by palladium complexes, switching the solvent from dichloromethane to trifluoroethanol fundamentally altered the product structure, demonstrating the solvent's power to direct reaction pathways. researchgate.net

Reaction Conditions: Temperature and pressure are critical variables. For gas-liquid reactions like hydroformylation, pressures of syngas (a mixture of H₂ and CO) are a key parameter, with typical conditions around 50 bar. acs.org Temperature controls the reaction kinetics, but excessive heat can lead to catalyst decomposition or the formation of unwanted by-products. mdpi.com For instance, in a cobalt-catalyzed hydroformylation, the reaction was conducted at 140 °C; higher temperatures could risk catalyst instability. acs.org In many cross-coupling reactions, temperatures are often elevated (e.g., 100-140 °C) to ensure efficient catalyst turnover. rsc.orgnih.gov

Additives also fall under the umbrella of reaction conditions. Phase-transfer catalysts, such as tetraalkylammonium salts (e.g., TBAB), are known to significantly accelerate reaction rates in Heck couplings, even at lower temperatures. rsc.orgmdpi.com

| Reaction Type | Catalyst System | Solvent(s) | Temperature (°C) | Pressure/Other Conditions | Effect/Observation | Reference |

| Hydroamination | Gold/Phosphine | DCM/Methanol | Room Temp | N/A | Cooperative solvent acceleration | nih.govbeilstein-journals.org |

| Hydroformylation | Cobalt/dppBz | Tetraglyme | 140 | 51.7 bar Syngas | High activity and selectivity | acs.org |

| Heck Coupling | Palladium/Phosphine-free | DMF/Water | 100 | N/A | Water content affects rate | nih.gov |

| Dehydrative Heck | Palladium/PPh₃ | [hmim]Br (Ionic Liquid) | 150 | Microwave (120 W) | Ionic liquid crucial for reaction | rsc.org |

| Ethylene Copolymerization | Palladium/Acenaphthene-Phosphine | Dichloromethane vs. Trifluoroethanol | Room Temp | N/A | Solvent change alters copolymer structure | researchgate.net |

Substrate Scope and Limitations in Catalysis

A catalyst's utility is ultimately defined by its substrate scope—the range of reactants it can effectively transform—and its inherent limitations.

Substrate Scope: Catalyst systems based on phosphine ligands are renowned for their broad applicability. Palladium-phosphine systems are workhorses in C-C bond formation. The Heck reaction, for example, couples a wide variety of aryl or vinyl halides with activated alkenes like acrylates and styrenes. organic-chemistry.orgmdpi.com The substrate scope has been extended to include aryl triflates and diazonium salts as the electrophilic partner. mdpi.com Similarly, Suzuki-Miyaura coupling, catalyzed by such systems, effectively cross-couples organoboron compounds with halides. rsc.org

Beyond traditional cross-coupling, these catalysts have been applied to more complex transformations. The Guerbet reaction, which upgrades simple alcohols like ethanol and methanol to higher-value biofuels like n-butanol and isobutanol, can be catalyzed by manganese and rhenium complexes bearing diphosphine and phosphinoamine ligands. acs.orgacs.org The substrates in this case are simple, abundant alcohols, but the reaction is challenging due to the high reactivity of the intermediate acetaldehyde, which can lead to multiple side-products. acs.org

| Reaction | Catalyst | Substrate 1 (Example) | Substrate 2 (Example) | Product Type | Reference |

| Heck Coupling | Palladium | Iodobenzene | Eugenol, Estragole | Arylated Alkenes | nih.gov |

| Suzuki Coupling | Palladium/Ferrocene-Phosphine | 4-Tolylboronic Acid | Benzoyl Chloride | Diaryl Ketone | rsc.org |

| Allylic Amination | Palladium/Ferrocene-Phosphine | Cinnamyl Acetate | Aliphatic Amines | Allylic Amines | rsc.org |

| Guerbet Reaction | Manganese/dppm | Ethanol | Methanol | Isobutanol | acs.org |

| Ethylene Oligomerization | Nickel/dppm-phosphonate | Ethylene | N/A | C₄/C₆ Olefins | nih.gov |

The electronic and steric properties of the phosphine ligand are critical. In some systems, increasing the steric bulk and electron-donating ability of the phosphine substituents was found to be detrimental to catalytic performance. acs.org Conversely, for other reactions, more electron-withdrawing phosphines led to faster rates. nih.govbeilstein-journals.org This demonstrates that there is no universally "best" ligand; it must be tailored to the specific reaction mechanism.

Other limitations include:

By-product Formation: The formation of isomers (e.g., E/Z isomers in Heck reactions) or undesired side-products can lower the yield of the target molecule. nih.gov

Inhibition: An excess of the phosphine ligand can sometimes be inhibitory, coordinating to the metal center and preventing substrate access. researchgate.net

Sensitivity to Impurities: As mentioned, even small amounts of impurities in the precatalyst can poison the system and halt catalysis. acs.org

Limited Reactivity: Some substrates are simply unreactive. For instance, certain phenolic phosphine oxide catalysts were found to be completely inactive when bearing specific electron-withdrawing substituents. mdpi.com

Mechanistic and Theoretical Investigations of 2 Diphenylphosphino Ethanol Chemistry

Reaction Mechanism Elucidation in Catalytic Cycles

The unique combination of a phosphine (B1218219) and a hydroxyl group in 2-(diphenylphosphino)ethanol allows it to play multiple roles in a catalytic cycle, influencing reactivity, coordination, and the facility of proton transfer events.

Role of the Phosphine Moiety in Reactivity

The diphenylphosphino group is a quintessential feature of this compound, serving as a strong σ-donor and a moderate π-acceptor. This electronic profile is fundamental to its role in catalysis. The phosphorus atom readily coordinates to transition metal centers, forming stable metal-phosphine complexes. This coordination significantly modifies the electronic properties and, consequently, the reactivity of the metal center.

In many catalytic cycles, the phosphine moiety is responsible for:

Stabilizing the Metal Center: The strong M-P bond helps to prevent the aggregation of metal nanoparticles, maintaining the homogeneity and longevity of the catalyst.

Tuning Electronic Properties: The electron-donating nature of the phosphine increases the electron density on the metal, which can enhance its reactivity in processes like oxidative addition.

Influencing Steric Environment: The bulky phenyl groups on the phosphorus atom create a defined steric environment around the metal center. This can control the approach of substrates and influence the regioselectivity and stereoselectivity of the reaction.

For instance, in cross-coupling reactions, the coordination of the phosphine ligand to a metal like palladium is a critical initial step. This coordination activates the metal for subsequent steps in the catalytic cycle, such as oxidative addition of an aryl halide.

Influence of the Hydroxyl Group in Coordination and Catalysis

The hydroxyl group (-OH) introduces a "hemilabile" character to this compound. This means the oxygen atom can coordinate to the metal center, but this bond is typically weaker and more easily broken than the M-P bond. This on/off coordination ability is a key aspect of its catalytic utility.

The influence of the hydroxyl group is manifested in several ways:

Chelation and Pre-catalyst Formation: The hydroxyl group can coordinate to the metal center along with the phosphine, forming a stable chelate ring. This pre-organizes the catalytic center and can influence the subsequent reaction pathway.

Facilitating Ligand Exchange: The hemilabile nature of the hydroxyl group allows it to dissociate from the metal center, creating a vacant coordination site. This site is then available for the coordination of a substrate molecule, a crucial step in many catalytic cycles.

Proton Transfer and Substrate Activation: The hydroxyl proton can participate in proton transfer steps, either intramolecularly or intermolecularly. This can be critical for activating substrates or for the regeneration of the active catalyst. For example, in some hydrogenation reactions, the hydroxyl group can act as a proton shuttle, facilitating the transfer of a proton to the substrate.

The ability of the hydroxyl group to participate in hydrogen bonding also plays a role in stabilizing transition states and intermediates within the catalytic cycle.

Ligand-Assisted Proton Transfer Mechanisms

The presence of the hydroxyl group in this compound enables it to actively participate in proton transfer steps, a mechanism often referred to as "ligand-assisted proton transfer." This is a significant departure from simple phosphine ligands that primarily influence the metal center through electronic and steric effects.

In these mechanisms, the hydroxyl group can act as either a proton donor or a proton acceptor. For example, in the oxidation of alcohols, the hydroxyl group of the ligand can deprotonate the substrate alcohol, forming an alkoxide that is more readily oxidized. researchgate.net Conversely, in reactions where a proton needs to be delivered to a substrate, the hydroxyl group can act as a proton source.

Computational studies have provided insights into these processes, suggesting that the proton transfer can occur through a concerted mechanism where the ligand, substrate, and metal center are all involved in a single transition state. rsc.org This cooperative effect can significantly lower the activation energy of the reaction compared to a pathway where proton transfer is a separate, non-assisted step.

Rate-Determining Steps and Side Reactions

Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a catalytic reaction. wikipedia.orglibretexts.org In catalytic cycles involving this compound, the RDS can vary depending on the specific reaction, metal, and conditions.

Common rate-determining steps include:

Oxidative Addition: In many cross-coupling reactions, the initial oxidative addition of a substrate to the metal center is the slowest step. The electronic properties of the phosphine ligand can influence the rate of this step.

Reductive Elimination: The final step in many catalytic cycles, where the product is released from the metal center, can also be rate-limiting. The steric bulk of the phosphine ligand can affect the ease of reductive elimination.

Ligand Exchange: In cases where the hydroxyl group's hemilability is crucial, the dissociation of the hydroxyl group to open a coordination site can be the RDS.

Side Reactions: The reactivity of the functional groups in this compound can also lead to side reactions. For example, under certain conditions, the hydroxyl group can undergo etherification or elimination reactions. The phosphine moiety can be susceptible to oxidation, forming the corresponding phosphine oxide, which is generally a poor ligand and can lead to catalyst deactivation. In the context of ethanol-to-butadiene processes, side reactions such as the formation of ethylene (B1197577) and diethyl ether can occur, and the catalyst design aims to minimize these pathways. mdpi.com

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of reaction mechanisms involving this compound. chemmethod.com These studies provide insights into geometries, electronic structures, and reaction energetics that are often difficult to obtain experimentally.

Geometry Optimization and Electronic Structure Analysis

DFT calculations allow for the accurate prediction of the three-dimensional structures of metal complexes with this compound. arxiv.org This includes the bond lengths, bond angles, and dihedral angles of the coordinated ligand and any associated substrates.

Key findings from geometry optimization studies include:

Chelate Ring Conformation: DFT can predict the most stable conformation of the chelate ring formed when both the phosphine and hydroxyl groups are coordinated to the metal. This information is crucial for understanding the steric environment around the metal.

Distortion from Ideal Geometries: The calculations can quantify the degree of distortion from ideal coordination geometries (e.g., square planar or tetrahedral) induced by the ligand. This distortion can have a significant impact on reactivity.

Electronic structure analysis provides a deeper understanding of the bonding and electronic properties of the system. Techniques such as Natural Bond Orbital (NBO) analysis can be used to:

Quantify Donor-Acceptor Interactions: NBO analysis can provide a quantitative measure of the electron donation from the phosphine to the metal and any back-donation from the metal to the ligand.

Analyze Charge Distribution: The calculations can map the distribution of electron density within the complex, identifying regions that are electron-rich or electron-poor. This is important for predicting sites of nucleophilic or electrophilic attack.

Examine Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the reactivity of the complex. The energy and composition of these orbitals can indicate the likely pathways for electron transfer and bond formation.

The table below summarizes representative data that can be obtained from DFT calculations on a hypothetical metal complex of this compound.

| Parameter | Calculated Value | Significance |

| M-P Bond Length (Å) | 2.25 | Indicates the strength of the metal-phosphine bond. |

| M-O Bond Length (Å) | 2.10 | Reflects the strength of the hemilabile metal-oxygen interaction. |

| P-M-O Bite Angle (°) | 85.0 | Defines the geometry of the chelate ring and influences steric hindrance. |

| NBO Charge on Metal | +0.5 | Quantifies the electronic effect of the ligand on the metal center. |

| HOMO-LUMO Gap (eV) | 3.0 | Relates to the electronic stability and reactivity of the complex. |

This table is for illustrative purposes and the values are hypothetical.

Transition State Characterization

The characterization of transition states (TS) is fundamental to understanding the kinetics and mechanism of reactions involving this compound. While specific transition state analyses for this exact molecule are not extensively documented in dedicated studies, the principles are well-established through computational chemistry, particularly Density Functional Theory (DFT). DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition state structures. rutgers.eduyoutube.comnih.gov

For reactions where this compound acts as a ligand in a metal complex, computational modeling can elucidate the TS for key catalytic steps. For instance, in a hypothetical cross-coupling or hydrogenation reaction, DFT could be used to model the geometry, energy, and vibrational frequencies of the transition state for steps like oxidative addition or reductive elimination. This analysis reveals the energy barrier of the reaction, which is the primary determinant of the reaction rate. youtube.com

Comparing the transition states of enzymatic and non-enzymatic reactions can offer insights into biological catalysis. rutgers.edu Similarly, comparing the TS of a reaction catalyzed by a complex of this compound with the uncatalyzed reaction would highlight the precise role of the catalyst in lowering the activation energy. Quantum mechanical calculations can confirm features of the rate-limiting step, such as the degree of bond formation or cleavage at the transition state. rutgers.edu

Elucidation of Selectivity and Reactivity Factors

The reactivity and selectivity of this compound are governed by the interplay of its distinct functional groups: the nucleophilic trivalent phosphorus atom and the protic hydroxyl group. These factors determine how the molecule interacts with various reagents and substrates, influencing both the rate (reactivity) and the outcome (selectivity) of a reaction.

Reactivity Factors:

Phosphorus Nucleophilicity: The lone pair on the phosphorus atom makes it a potent nucleophile and a strong binder to soft transition metals. The two phenyl groups are electron-withdrawing, which slightly tempers this nucleophilicity compared to trialkylphosphines, but it remains the primary site for coordination and many organic reactions.

Hydroxyl Group: The alcohol moiety can act as a proton donor, a hydrogen-bond donor/acceptor, or a nucleophile after deprotonation. This group can direct metal coordination or participate directly in reaction mechanisms, for example, through protonolysis of a metal-alkyl bond or by forming a hemilabile chelate ring.

Selectivity Factors:

Steric Hindrance: The bulky diphenylphosphino group creates significant steric hindrance around the phosphorus atom and one face of the molecule. This can control the regioselectivity and stereoselectivity of reactions by dictating the trajectory of incoming reagents.

Electronic Effects: The electronic properties of the ligand influence the stability of intermediates and transition states. In catalysis, modifying the electronic nature of the phosphine (e.g., by substituting the phenyl rings) can tune the selectivity of the catalyst for different products. Computational studies on related phosphine systems have shown that factors like dipole-dipole interactions and the stability of intermediates are key to understanding stereoselectivity.